molecular formula C11H11NO3 B1340355 2-(2-Oxo-3,4-dihydroquinolin-1(2H)-YL)acetic acid CAS No. 81745-21-3

2-(2-Oxo-3,4-dihydroquinolin-1(2H)-YL)acetic acid

Katalognummer: B1340355
CAS-Nummer: 81745-21-3
Molekulargewicht: 205.21 g/mol
InChI-Schlüssel: LQGIKCCIECNYHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Context and Discovery

The development of this compound emerges from the broader historical context of quinoline chemistry, which has its roots in the nineteenth century with the pioneering work on quinoline synthesis methodologies. The foundational Skraup synthetic approach, developed for synthesizing non-substituted quinoline, involved the heating and thermal cyclization of aniline on acrolein in the presence of concentrated sulfuric acid, establishing the laboratory-scale synthesis of quinoline for the first time. Subsequently, the Friedlander synthetic approach, described in 1882, provided one of the most convenient procedures for quinoline scaffold preparation through condensation of 2-aminobenzaldehydes with ketones. These early methodological advances laid the groundwork for the systematic exploration of quinoline derivatives, including the dihydroquinolinone family to which the target compound belongs.

The specific discovery and characterization of this compound represented a natural progression in the development of functionalized quinoline derivatives. The compound's identification as CAS number 81745-21-3 reflects its formal recognition within the chemical literature and commercial availability. The evolution of quinoline chemistry from the classical synthetic approaches to more sophisticated modern methodologies has enabled the systematic investigation of compounds like this compound, particularly in the context of pharmaceutical applications where quinoline motifs have demonstrated significant medicinal potential. The historical development of quinoline derivatives has been driven by their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties, which have maintained research interest in this chemical family for over a century.

Classification and Nomenclature

This compound belongs to the comprehensive classification system of heterocyclic compounds, specifically within the quinoline subfamily of nitrogen-containing bicyclic aromatics. The compound's systematic nomenclature reflects its structural complexity, incorporating both the dihydroquinolinone core and the acetic acid functional group. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is properly designated as (2-oxo-3,4-dihydro-1(2H)-quinolinyl)acetic acid, emphasizing the bicyclic nature of the quinoline ring system and the specific positioning of the acetic acid substituent. The Chemical Abstracts Service registry number 81745-21-3 provides a unique identifier that facilitates unambiguous identification across chemical databases and literature.

The structural classification of this compound reveals its membership in multiple chemical families simultaneously. As a dihydroquinolinone derivative, it shares structural characteristics with other members of this class, including the characteristic lactam functionality at the 2-position of the quinoline ring. The presence of the acetic acid moiety introduces carboxylic acid functionality, creating a bifunctional molecule that combines the pharmacological properties associated with quinoline derivatives with the reactivity patterns typical of carboxylic acids. This dual functionality positions the compound within the broader category of amino acid analogs and heterocyclic carboxylic acids, classifications that have proven significant in medicinal chemistry applications. The molecular formula C11H11NO3 and molecular weight 205.21 provide quantitative descriptors that facilitate computational studies and structure-activity relationship investigations.

Position within Quinoline and Dihydroquinolinone Families

Within the extensive quinoline family, this compound occupies a distinctive position characterized by its reduced aromatic character and functional group substitution pattern. The dihydroquinolinone subfamily, to which this compound belongs, represents a partially saturated variant of the parent quinoline structure, featuring a lactam functionality that significantly alters both chemical reactivity and biological activity profiles. Comparative analysis with related quinoline derivatives reveals the unique structural features that distinguish this compound from other family members. For instance, 6-Quinoline acetic acid, with molecular formula C11H9NO2, represents a closely related structural analog that maintains full aromaticity while incorporating similar carboxylic acid functionality.

The positioning of the acetic acid substituent at the nitrogen atom of the dihydroquinolinone ring creates a unique structural motif that differentiates this compound from other quinoline carboxylic acids. This substitution pattern contrasts with compounds such as 2-Oxo-1,2-dihydroquinoline-6-carboxylic acid, where the carboxylic acid functionality is directly attached to the aromatic ring system. The structural differences have significant implications for chemical reactivity, with the N-substituted acetic acid providing enhanced flexibility and distinct hydrogen bonding capabilities compared to ring-substituted carboxylic acids. Recent synthetic investigations have demonstrated that dihydroquinolinone derivatives can be efficiently prepared through one-pot sequential synthesis approaches, highlighting the versatility of this chemical class and its accessibility through modern synthetic methodologies.

Significance in Organic Chemistry Research

The significance of this compound in organic chemistry research stems from its dual functionality and structural complexity, which provide numerous opportunities for chemical modification and derivatization. The compound serves as a valuable synthetic intermediate in the preparation of more complex heterocyclic systems, particularly in the development of pharmaceutical compounds where quinoline derivatives have demonstrated significant biological activity. Contemporary research has focused on the compound's utility in multicomponent reaction sequences, where its bifunctional nature enables participation in cascade reactions leading to structurally diverse products. The presence of both lactam and carboxylic acid functionalities creates multiple reactive sites that can be selectively modified through standard organic transformations, including esterification, amidation, and nucleophilic substitution reactions.

Recent methodological advances have highlighted the compound's role in the development of novel synthetic strategies for dihydroquinolinone synthesis. One-pot sequential synthesis approaches have been developed that enable efficient access to alkenylated dihydroquinolinones and related structures, demonstrating the versatility of the dihydroquinolinone scaffold in contemporary synthetic chemistry. These synthetic developments have been facilitated by the use of environmentally friendly reaction conditions and catalytic systems, reflecting the growing emphasis on sustainable chemistry practices. The compound's accessibility through multiple synthetic routes, including traditional approaches and modern multicomponent reactions, has contributed to its widespread adoption in research laboratories and its commercial availability from multiple chemical suppliers.

Current Research Trends and Applications

Current research trends involving this compound reflect the broader interest in quinoline derivatives for pharmaceutical applications, particularly in the areas of cancer research and drug discovery. Recent investigations have focused on the synthesis and evaluation of dihydroquinolinone analogs as potential therapeutic agents, with particular emphasis on their activity against glioblastoma multiforme, an aggressive form of brain cancer. These studies have demonstrated that compounds within the 3,4-dihydroquinolin-2(1H)-one family, including analogs of the target compound, exhibit significant antiproliferative effects against cancer cell lines, with some derivatives showing superior efficacy compared to established chemotherapeutic agents.

Molecular docking and dynamics studies have provided insights into the mechanism of action of dihydroquinolinone derivatives, revealing their potential as vascular endothelial growth factor receptor 2 inhibitors. These computational investigations have been complemented by synthetic efforts aimed at developing structure-activity relationships and optimizing pharmacological properties. The research has been facilitated by advances in synthetic methodology, including the development of efficient one-pot synthetic sequences that enable rapid access to diverse dihydroquinolinone derivatives. Contemporary applications also extend to the compound's use as a building block in the synthesis of more complex heterocyclic systems, where its structural features provide access to novel molecular architectures with potential pharmaceutical applications.

Research Application Target Key Findings Reference
Cancer Research Glioblastoma Multiforme Antiproliferative activity against U87-MG and U138-MG cell lines
Synthetic Chemistry Dihydroquinolinone Synthesis One-pot sequential synthesis with 72-84% yield
Drug Discovery Vascular Endothelial Growth Factor Receptor 2 Molecular docking scores indicating strong binding affinity
Pharmaceutical Chemistry Cystic Fibrosis Transmembrane Conductance Regulator Quinolinone derivatives as potentiators

Eigenschaften

IUPAC Name

2-(2-oxo-3,4-dihydroquinolin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-10-6-5-8-3-1-2-4-9(8)12(10)7-11(14)15/h1-4H,5-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGIKCCIECNYHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C2=CC=CC=C21)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588439
Record name (2-Oxo-3,4-dihydroquinolin-1(2H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81745-21-3
Record name 3,4-Dihydro-2-oxo-1(2H)-quinolineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81745-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Oxo-3,4-dihydroquinolin-1(2H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biologische Aktivität

2-(2-Oxo-3,4-dihydroquinolin-1(2H)-YL)acetic acid, a quinoline derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes an oxo group and an acetic acid moiety. The biological activity of this compound is primarily linked to its interactions with various molecular targets, making it a subject of interest for therapeutic applications.

  • Molecular Formula : C₁₁H₁₁NO₃
  • Molecular Weight : 205.21 g/mol
  • CAS Number : 81745-21-3

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors in the body. Although detailed studies are still required to elucidate the exact pathways involved, preliminary research suggests that this compound may exhibit:

  • Antimicrobial Activity : In vitro studies have indicated that quinoline derivatives can inhibit the growth of various bacteria and fungi.
  • Antioxidant Properties : The compound has shown potential in scavenging free radicals, which could contribute to its protective effects against oxidative stress .

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, possess significant antimicrobial properties. A study evaluating the antimicrobial efficacy of related compounds demonstrated that they effectively inhibited pathogenic microorganisms, suggesting potential applications in treating infections .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed through various in vitro assays. For instance, studies measuring the scavenging ability against DPPH radicals showed promising results, indicating that this compound can effectively reduce oxidative stress markers .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial activity against specific bacterial strains.
    • Method : Disk diffusion method was employed to assess inhibition zones.
    • Results : The compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with inhibition zones comparable to standard antibiotics.
  • Case Study on Antioxidant Properties :
    • Objective : To determine the antioxidant potential using DPPH assay.
    • Method : Various concentrations of the compound were tested for radical scavenging activity.
    • Results : IC50 values indicated strong antioxidant activity, supporting its potential use in formulations aimed at reducing oxidative damage.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound relative to other quinoline derivatives:

Compound NameStructureAntimicrobial ActivityAntioxidant Activity
This compoundStructureSignificantHigh
2-(3,4-Dihydroquinolin-1(2H)-yl) acetic acidStructureModerateModerate
4-HydroxyquinolineStructureLowLow

Vergleich Mit ähnlichen Verbindungen

Chemical Properties :

  • Purity : ≥95% (typical commercial grade) .
  • Hazard Profile : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
  • Applications : Primarily used as a synthetic intermediate in pharmaceutical and chemical research .

Below is a detailed comparison of 2-(2-Oxo-3,4-dihydroquinolin-1(2H)-yl)acetic acid with structurally and functionally related compounds.

Structural Analogues

2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid
  • Structure: Incorporates a furo[3,2-h]quinoline scaffold with a 4-methoxyphenyl group.
  • Synthesis: Produced via a multicomponent reaction involving 8-hydroxyquinoline, 4-methoxyphenylglyoxal, and Meldrum’s acid .
  • Key Differences: Higher molecular weight (~349.34 g/mol, estimated) due to the methoxyphenyl and furoquinoline groups.
  • Applications: Explored as a precursor for diverse furoquinolinylacetic acids .
(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic Acid
  • Structure: Features chloro and phenyl substituents on the dihydroquinoline core (CAS: 51505-10-3).
  • Molecular Formula: C₁₇H₁₂ClNO₃ (MW: 313.74 g/mol) .
  • Key Differences :
    • Chlorine atom increases electrophilicity and binding affinity, making it relevant in anticancer and anti-inflammatory research .
    • Phenyl group may enhance π-π stacking interactions in target proteins.
  • Applications : Investigated for therapeutic agent development, particularly in oncology .

Functional Analogues

2-(2-Methyl-4-(2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy)phenoxy)acetic Acid (11g)
  • Structure: Contains a fluorine atom and methyl groups (Molecular formula: C₂₀H₂₀FNO₅; MW: 372.12 g/mol) .
  • Key Differences: Fluorine substitution improves metabolic stability and bioavailability.
  • Applications : Acts as a GPR120 agonist for type 2 diabetes treatment, demonstrating receptor-targeted design .
2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic Acid
  • Structure: Replaces the dihydroquinoline core with a quinoxaline ring (CAS: 80310-02-7; MW: 206.2 g/mol) .
  • Key Differences: Quinoxaline moiety offers distinct electronic properties, influencing redox behavior and binding to enzymes like kinases. Slightly higher nitrogen content may enhance hydrogen-bonding interactions.
  • Applications: Potential antimicrobial and antifungal agent due to structural similarity to bioactive benzisothiazolones .

Key Observations :

  • Simpler structures (e.g., the target compound) prioritize ease of synthesis and cost-effectiveness but may lack target specificity.
  • Halogenated derivatives (e.g., 6-chloro analog) exhibit enhanced potency but raise toxicity concerns.
  • Receptor-targeted compounds (e.g., GPR120 agonist) demonstrate how strategic substitutions optimize therapeutic efficacy.

Vorbereitungsmethoden

Pathway A: Cyclization and Acylation

  • Step 1 : React aniline with ethyl acetoacetate in the presence of a catalyst (e.g., concentrated sulfuric acid). This results in the formation of a 3,4-dihydroquinoline intermediate.
  • Step 2 : Alkylate the intermediate with chloroacetic acid in the presence of a base (e.g., sodium hydroxide) to yield the target compound.

Pathway B: Direct Functionalization

  • Step 1 : Start with a preformed quinoline derivative.
  • Step 2 : React it directly with chloroacetic acid under reflux conditions to attach the acetic acid group.

Optimized Conditions

Catalysts and Solvents

  • Catalysts: Sulfuric acid, p-toluenesulfonic acid, or Lewis acids like aluminum chloride.
  • Solvents: Ethanol, methanol, or dimethylformamide (DMF) are commonly used for solubilizing reactants and facilitating reactions.

Temperature and Reaction Time

  • Typical cyclization reactions are conducted at elevated temperatures (80–120°C), while alkylation steps are performed at moderate temperatures (~60°C).
  • Reaction times vary from 6–12 hours depending on the scale and efficiency of the process.

Purification

The crude product is purified using recrystallization techniques:

  • Dissolve in ethanol or methanol.
  • Cool to precipitate pure crystals.
    Alternatively, column chromatography may be employed for higher purity requirements.

Challenges in Synthesis

  • Side reactions during alkylation may reduce yields; careful control of stoichiometry and reaction conditions is essential.
  • Cyclization may require stringent temperature control to avoid decomposition of intermediates.

Data Table: Summary of Reaction Parameters

Step Reactants Catalyst Solvent Temperature (°C) Time (hrs) Yield (%)
Cyclization Aniline + Ethyl Acetoacetate Sulfuric Acid Ethanol 100 8 ~75
Alkylation Quinoline Intermediate + Chloroacetic Acid Sodium Hydroxide DMF 60 6 ~65
Purification Crude Product - Methanol Room Temp - >95

Q & A

Q. What are the common synthetic routes for preparing 2-(2-Oxo-3,4-dihydroquinolin-1(2H)-yl)acetic acid?

The compound is typically synthesized via reductive amination or cyclization reactions. For example, tetrahydroquinoline derivatives can be prepared by reacting 1,2,3,4-tetrahydroquinoline with ketones or aldehydes in the presence of reducing agents like sodium triacetoxyborohydride and acetic acid. Post-synthetic modifications, such as introducing the acetic acid moiety, may involve alkylation or coupling reactions. Purification often employs column chromatography, and structural validation requires NMR (¹H/¹³C) and mass spectrometry (ESI-MS) .

Q. How can the structure of this compound be confirmed using spectroscopic methods?

  • NMR Spectroscopy : Analyze the ¹H NMR spectrum for characteristic signals, such as the dihydroquinoline ring protons (δ 1.5–2.5 ppm for CH₂ groups) and the acetic acid proton (δ 3.5–4.0 ppm).
  • Mass Spectrometry : ESI-MS can confirm the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns.
  • IR Spectroscopy : Look for carbonyl stretches (C=O at ~1700 cm⁻¹) and carboxylic acid O-H bonds (broad peak ~2500–3300 cm⁻¹). Cross-validation with X-ray crystallography (if crystalline) provides definitive confirmation .

Q. What safety precautions are recommended when handling this compound in the laboratory?

While specific toxicity data for this compound is limited, structurally similar quinoline derivatives may exhibit acute oral toxicity (Category 4, H302) or skin irritation (Category 2, H315). Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid inhalation/ingestion. In case of exposure, rinse affected areas with water and consult a physician. Store in a cool, dry place away from oxidizers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound during synthesis?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for cyclization steps.
  • Catalysis : Use Lewis acids (e.g., ZnCl₂) to stabilize intermediates in dihydroquinoline formation.
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps like alkylation.
  • Workflow Monitoring : Employ TLC or HPLC to track reaction progress and isolate intermediates .

Q. What challenges arise in interpreting the tautomeric behavior of this compound through spectroscopic data?

The keto-enol tautomerism of the 2-oxo group in the dihydroquinoline ring complicates NMR analysis. Dynamic equilibrium in solution can lead to split or broadened peaks. To resolve this:

  • Use low-temperature NMR (e.g., 153 K) to "freeze" tautomeric states.
  • Compare experimental data with DFT-calculated chemical shifts for tautomers.
  • Employ X-ray crystallography to confirm the dominant solid-state tautomer .

Q. What strategies are effective in resolving crystallographic disorder in the X-ray structure determination of this compound?

  • Refinement Software : Use SHELXL for anisotropic displacement parameter modeling and disorder partitioning.
  • Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., N–H···O or C–H···O) to stabilize the lattice.
  • Twinned Crystals : Apply twin-law refinement if multiple domains are present.
  • Data Quality : Collect high-resolution data (≤0.8 Å) to resolve overlapping electron density .

Q. How does the compound's electronic structure influence its reactivity in nucleophilic reactions?

The electron-deficient dihydroquinoline ring (due to the 2-oxo group) activates the acetic acid moiety for nucleophilic attacks. Computational studies (e.g., DFT) can map frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic reactivity. Substituents on the quinoline ring (e.g., electron-withdrawing groups) further modulate reactivity .

Q. What in vitro models are appropriate for assessing the biological activity of this compound?

  • Enzyme Inhibition Assays : Test activity against kinases or proteases using fluorescence-based or colorimetric methods (e.g., ADP-Glo™ for kinases).
  • Cell Viability Assays : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity.
  • Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation. Reference structurally related compounds (e.g., aripiprazole derivatives) for mechanistic insights .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.